Cas no 573764-31-5 (4-Chloro-3-iodoaniline)
4-Chloro-3-iodoaniline Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-iodoaniline
- Benzenamine, 4-chloro-3-iodo-
- 3-iodo-4-chloroaniline
- 4-Chloro-3-iodo-aniline
- 4-chloro-3-iodo aniline
- 4-chloro-3-iodophenylamine
- 4-Chloro-3-iodo-phenylamine
- 4-chloranyl-3-iodanyl-aniline
- AWJWTZAGRWNBFC-UHFFFAOYSA-N
- TD1336
- 6136AJ
- MB09944
- EBD2210855
- AK132972
- SY034476
- AB0088394
- ST24043581
- PS-7437
- YXA76431
- MFCD11521292
- FT-0728379
- A831416
- SCHEMBL1016688
- Z1269165366
- J-504517
- EN300-125658
- DTXSID50619242
- AE-562/43458279
- AC-28496
- AKOS022171757
- 573764-31-5
- CS-W005554
-
- MDL: MFCD11521292
- Inchi: 1S/C6H5ClIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
- InChI Key: AWJWTZAGRWNBFC-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)N)Cl
Computed Properties
- Exact Mass: 252.91515
- Monoisotopic Mass: 252.916
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: No data available
- Density: 2.016
- Melting Point: No data available
- Boiling Point: 322.3°C at 760 mmHg
- Flash Point: 148.72 °C
- PSA: 26.02
4-Chloro-3-iodoaniline Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
4-Chloro-3-iodoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118594-10g |
4-Chloro-3-iodoaniline |
573764-31-5 | 95+% | 10g |
$153 | 2021-06-17 | |
| Chemenu | CM118594-25g |
4-Chloro-3-iodoaniline |
573764-31-5 | 95+% | 25g |
$271 | 2021-06-17 | |
| Alichem | A013032019-250mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A013032019-500mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A013032019-1g |
4-Chloro-3-iodoaniline |
573764-31-5 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| TRC | C368798-50mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368798-100mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368798-500mg |
4-Chloro-3-iodoaniline |
573764-31-5 | 500mg |
$ 185.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C841530-1g |
4-Chloro-3-iodoaniline |
573764-31-5 | 98% | 1g |
¥121.50 | 2022-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2469-25g |
4-Chloro-3-iodoaniline |
573764-31-5 | 95% | 25g |
$220 | 2023-09-07 |
4-Chloro-3-iodoaniline Suppliers
4-Chloro-3-iodoaniline Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 4-Chloro-3-iodoaniline
Professional Introduction to 4-Chloro-3-iodoaniline (CAS No. 573764-31-5)
4-Chloro-3-iodoaniline, with the chemical formula C₆H₅ClIN₂, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound, identified by its unique CAS number 573764-31-5, has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The presence of both chloro and iodo substituents on the aniline backbone makes it a valuable precursor for further functionalization, enabling the construction of complex molecular architectures.
The structural features of 4-Chloro-3-iodoaniline contribute to its reactivity in multiple chemical transformations. The chloro group can participate in nucleophilic aromatic substitution reactions, while the iodo group is highly suitable for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are pivotal in the synthesis of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The compound's ability to undergo such transformations makes it an indispensable tool for chemists working on drug discovery and development.
In recent years, 4-Chloro-3-iodoaniline has been extensively utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's structural motif is often incorporated into molecules designed to interact with specific protein targets, modulating their activity and thereby alleviating disease symptoms. The growing body of research highlights its importance in modern medicinal chemistry.
One notable application of 4-Chloro-3-iodoaniline is in the synthesis of antiviral agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can inhibit viral replication or interfere with viral entry into host cells. Recent advancements in this area have shown promising results in the development of novel antiviral drugs targeting emerging infectious diseases. The compound's versatility in serving as a building block for such therapeutic agents underscores its significance.
The industrial production of 4-Chloro-3-iodoaniline involves carefully controlled chemical processes to ensure high yield and purity. Manufacturers adhere to stringent quality control measures to meet the demands of pharmaceutical companies and research institutions. The synthesis typically involves halogenation reactions starting from aniline derivatives, followed by purification steps to isolate the desired product. These processes are optimized to minimize waste and maximize efficiency, aligning with global sustainability initiatives.
From a research perspective, 4-Chloro-3-iodoaniline continues to be a subject of interest due to its potential applications in materials science and agrochemicals. Its reactivity allows for the creation of polymers with tailored properties or agrochemicals designed for enhanced efficacy. The compound's role as a key intermediate underscores its broad utility across multiple scientific disciplines. As research progresses, new applications for 4-Chloro-3-iodoaniline are likely to emerge, further solidifying its importance.
The safety and handling of 4-Chloro-3-iodoaniline are critical considerations in its use. While it is not classified as a hazardous material under standard regulations, proper precautions must be taken to prevent exposure during handling and storage. Laboratories employing this compound must follow established protocols for safe usage, including the use of personal protective equipment (PPE) and proper ventilation. These measures ensure that researchers can work with the compound effectively while minimizing risks.
In conclusion, 4-Chloro-3-iodoaniline (CAS No. 573764-31-5) is a multifaceted intermediate with significant applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features enable diverse chemical transformations, making it a valuable asset in synthetic chemistry. The ongoing research into its applications continues to expand its utility, reinforcing its role as a cornerstone molecule in modern science and industry.
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